1-(5-Acetylthiophen-3-yl)-2-chloroethanone
CAS No.: 22175-99-1
Cat. No.: VC16194277
Molecular Formula: C8H7ClO2S
Molecular Weight: 202.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22175-99-1 |
|---|---|
| Molecular Formula | C8H7ClO2S |
| Molecular Weight | 202.66 g/mol |
| IUPAC Name | 1-(5-acetylthiophen-3-yl)-2-chloroethanone |
| Standard InChI | InChI=1S/C8H7ClO2S/c1-5(10)8-2-6(4-12-8)7(11)3-9/h2,4H,3H2,1H3 |
| Standard InChI Key | KQZHXEOBGPYBDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CS1)C(=O)CCl |
Introduction
1-(5-Acetylthiophen-3-yl)-2-chloroethanone is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, featuring an acetyl group attached to the fifth carbon of the thiophene ring and a chloroethanone moiety linked to the third carbon. This compound is of interest in organic synthesis due to its reactivity and potential applications in pharmaceutical and chemical industries.
Synthesis Methods
The synthesis of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone typically involves multi-step reactions starting from thiophene derivatives. Common methods include:
-
Friedel-Crafts Acylation: This method involves acylating thiophene with acetyl chloride in the presence of a catalyst like aluminum chloride to introduce the acetyl group.
-
Chloroacetylation: Following acylation, the introduction of the chloroethanone group can be achieved through chloroacetylation reactions, which may involve chloroacetyl chloride and a base.
Chemical Reactions
This compound can undergo various chemical transformations due to its reactive functional groups:
-
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
-
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
-
Oxidation and Reduction: It can participate in oxidation and reduction reactions, though these are less common.
Applications
1-(5-Acetylthiophen-3-yl)-2-chloroethanone is primarily used as an intermediate in organic synthesis. Its applications include:
-
Pharmaceutical Synthesis: It can be used to synthesize complex molecules with potential therapeutic properties.
-
Material Science: The compound's reactivity makes it useful for modifying polymer structures or creating new materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume